Methyl 3-(2-aminopropyl)benzoate
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Overview
Description
Methyl 3-(2-aminopropyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group attached to a methyl ester and an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminopropyl)benzoate typically involves the esterification of 3-(2-aminopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2-aminopropyl)benzoic acid+methanolacid catalystMethyl 3-(2-aminopropyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(2-aminopropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminopropyl)benzoate involves its interaction with specific molecular targets and pathways. The aminopropyl side chain can interact with various biological receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)benzoate: Similar structure but with a different side chain.
Methyl 4-(aminopropyl)benzoate: Similar structure but with the aminopropyl group in a different position.
Methyl 3-(2-methylaminopropyl)benzoate: Similar structure but with a methyl group on the aminopropyl side chain.
Uniqueness
Methyl 3-(2-aminopropyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its particular arrangement of functional groups allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(2-aminopropyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7-8H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYCUUDPYTJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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